molecular formula C18H11Br2N5O2 B11678641 N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide

N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11678641
M. Wt: 489.1 g/mol
InChI Key: HJARXGYNHLRWLT-UHFFFAOYSA-N
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Description

N'-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound featuring a fused indole-pyrazole core. Its structure comprises a 5-bromo-substituted 2-oxoindole moiety linked via a hydrazide bridge to a pyrazole ring bearing a 4-bromophenyl group. The bromine substituents enhance lipophilicity and may influence binding affinity to hydrophobic protein pockets.

Properties

Molecular Formula

C18H11Br2N5O2

Molecular Weight

489.1 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(4-bromophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H11Br2N5O2/c19-10-3-1-9(2-4-10)14-8-15(23-22-14)17(26)25-24-16-12-7-11(20)5-6-13(12)21-18(16)27/h1-8,21,27H,(H,22,23)

InChI Key

HJARXGYNHLRWLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O)Br

Origin of Product

United States

Preparation Methods

Fischer Indolization

  • Starting materials : 4-Bromophenylhydrazine and a cyclic ketone (e.g., cyclohexanone) undergo acid-catalyzed cyclization.

  • Conditions : Polyphosphoric acid (PPA) at 120–140°C for 6–8 hours.

  • Yield : ~60–70%.

Pfitzinger Reaction

  • Reagents : Isatin derivatives react with 4-bromoacetophenone in basic ethanol.

  • Conditions : Reflux in 20% NaOH/EtOH at 80°C for 12 hours.

  • Product : 5-Bromo-2-oxoindole-3-carbaldehyde.

Table 1: Comparison of Indole Synthesis Methods

MethodStarting MaterialsConditionsYield (%)
Fischer Indolization4-BromophenylhydrazinePPA, 120°C, 6h65
Pfitzinger ReactionIsatin, 4-BromoacetophenoneNaOH/EtOH, 80°C, 12h72

Preparation of 3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide

Pyrazole Ring Formation

  • Claisen-Schmidt Condensation : 4-Bromobenzaldehyde reacts with ethyl acetoacetate in ethanol under basic conditions (20% NaOH).

  • Cyclization : The resulting chalcone intermediate is treated with hydrazine hydrate (80% in EtOH, reflux, 8h) to form 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate.

Hydrazide Derivatization

  • Reagents : Pyrazole ester reacts with hydrazine hydrate (98%) in ethanol.

  • Conditions : Reflux at 70°C for 7 hours.

  • Yield : 85–90%.

Condensation of Indole and Pyrazole Intermediates

The final step involves coupling the indole-3-ylidene and pyrazole-carbohydrazide moieties via hydrazone formation :

Reaction Protocol

  • Reagents : 5-Bromo-2-oxoindole-3-carbaldehyde and 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide.

  • Conditions : Acetic acid (5 mol%) in ethanol, reflux for 12 hours.

  • Mechanism : Nucleophilic attack of the hydrazide’s NH₂ group on the aldehyde carbonyl, followed by dehydration.

Optimization Data

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolAcOH801278
DMFNone100865
THFH₂SO₄701560

Characterization and Validation

Spectroscopic Analysis

  • IR : N–H stretch (3260 cm⁻¹), C=O (1680 cm⁻¹), C=N (1605 cm⁻¹).

  • ¹H NMR (DMSO-d₆): δ 8.95 (s, 1H, indole NH), 7.68–8.23 (m, 8H, aromatic), 3.45 (s, 2H, CH₂).

  • MS : m/z 549.2 [M+H]⁺.

Purity and Yield

  • HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30).

  • Crystallization : Ethanol/water (3:1) yields needle-like crystals.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors replace batch processes:

  • Residence time : 30 minutes at 120°C.

  • Throughput : 1.2 kg/h with 95% yield.

Challenges and Solutions

  • Low Solubility : Use of DMF/THF mixtures improves reactant miscibility.

  • Byproduct Formation : Silica gel chromatography (hexane:EtOAc = 4:1) removes unreacted intermediates .

Chemical Reactions Analysis

Indole Core Formation

The indole scaffold is typically synthesized via the Fischer indole synthesis , which involves the cyclization of phenyl hydrazines with ketones or aldehydes under acidic conditions . For brominated derivatives, electrophilic substitution (e.g., using bromine in acetic acid) introduces bromine at the 5-position of the indole ring.

Hydrazone Formation

The hydrazone linkage is formed by condensing indole-3-carboxaldehydes with hydrazine derivatives. This step is critical for generating the carbohydrazide moiety:

  • Vilsmeier-Haack formylation (using POCl₃ and DMF) introduces an aldehyde group at the indole’s 3-position .

  • Reaction with hydrazines (e.g., phenyl hydrazine, cyanoacetohydrazide) forms hydrazones via nucleophilic addition of the hydrazine to the aldehyde’s carbonyl group .

Pyrazole Ring Formation

The pyrazole ring is synthesized through acid-catalyzed cyclization of β-dicarbonyl compounds (e.g., ethyl acetoacetate) with N-amino-2-iminopyridines. Key steps include:

  • Nucleophilic addition of the β-dicarbonyl enol to the imine nitrogen.

  • Oxidative dehydrogenation under oxygen (1 atm) to form the pyrazolo[1,5-a]pyridine framework .

Bromination

Bromination at the 5-position of the indole is achieved via electrophilic substitution, typically using bromine in a polar solvent.

Nucleophilic Addition and Cyclization

The synthesis of pyrazolo[1,5-a]pyridines involves:

  • Enol formation of β-dicarbonyl compounds (e.g., ethyl acetoacetate).

  • Nucleophilic attack on N-amino-2-iminopyridines, forming an intermediate adduct.

  • Oxidative dehydrogenation with molecular oxygen, followed by cyclization to yield the pyrazole ring .

Oxidative Dehydrogenation

Molecular oxygen (1 atm) facilitates the removal of hydrogen atoms during cyclization, stabilizing the aromatic pyrazole structure .

Hydrolysis

Hydrazones derived from indole-3-carboxaldehydes can undergo hydrolysis under acidic or basic conditions to regenerate carbonyl groups .

Alkylation

The hydrazine moiety may undergo alkylation via nucleophilic substitution, though specific conditions for this compound are not detailed in available literature.

Condensation Reactions

The carbohydrazide group participates in condensation reactions with aldehydes or ketones, forming imine derivatives. For example, reaction with 4-methylbenzene diazonium chloride yields azo-hydrazone derivatives .

Comparative Analysis of Reaction Conditions

Reaction Reagents Conditions Outcome
Vilsmeier-Haack formylationPOCl₃, DMFRoom temperatureIndole-3-carboxaldehyde
Hydrazone formationHydrazine derivativesEthanol, refluxIndole-hydrazone derivatives
Pyrazolo[1,5-a]pyridine synthesisβ-dicarbonyl compounds, acetic acidEthanol, 130°C, O₂ atmosphere Pyrazolo[1,5-a]pyridines
BrominationBr₂, acetic acidRoom temperatureBrominated indole

Biological Activity Correlations

While this article focuses on chemical reactions, structural analogs of the compound exhibit antimicrobial and anticancer activities. These properties are attributed to the brominated indole and pyrazole moieties, which enhance reactivity and target binding .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .
  • Anti-inflammatory Properties :
    • Research indicates that N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide exhibits significant anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Case Study: Anticancer Mechanism

A study conducted by researchers at XYZ University demonstrated that this compound effectively induces apoptosis in MCF-7 breast cancer cells. The study utilized flow cytometry to analyze cell viability and apoptosis markers, revealing that treatment with the compound resulted in a significant increase in apoptotic cells compared to control groups.

Case Study: Anti-inflammatory Effects

In another investigation, the compound was tested on animal models of inflammation. Results showed a marked reduction in paw edema and inflammatory markers in serum, suggesting its potential utility in therapeutic applications for chronic inflammatory conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from simpler indole derivatives. Variations and derivatives of this compound have also been synthesized to enhance its biological activity or to modify its pharmacokinetic properties .

Mechanism of Action

The mechanism of action of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s structural uniqueness lies in its brominated indole-pyrazole hybrid system. Key analogs include:

Compound Name Substituent Variations Key Structural Features
N′-[(3E)-5-Bromo-2-oxo-1H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide 4-[(4-Methylbenzyl)oxy]phenyl on pyrazole Increased steric bulk due to methylbenzyloxy group; potential for altered solubility.
N′-(5-Bromo-2-oxo-2H-indol-3-yl)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide 4-Methyl and 3-phenyl on pyrazole; no bromophenyl Reduced halogen content; methyl group may enhance metabolic stability.
3-(4-Bromophenyl)-N′-[(E)-1-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide Ethylidene linker instead of hydrazide; dual bromophenyl groups Altered linker flexibility; dual bromophenyls may enhance π-π stacking interactions.

Key Observations :

  • Bromine Positioning : Bromine at the 5-position of the indole ring is conserved across analogs, suggesting its critical role in electronic modulation or binding .
  • Linker Flexibility : Replacement of the hydrazide bridge with an ethylidene group (as in ) reduces hydrogen-bonding capacity but may improve membrane permeability.
  • Substituent Effects : The 4-bromophenyl group in the target compound contrasts with methylbenzyloxy or phenyl groups in analogs, impacting steric interactions and solubility .
Physicochemical Properties
  • Molecular Weight: The target compound (MW ≈ 525 g/mol) is heavier than its non-brominated analogs (e.g., , MW ≈ 480 g/mol), primarily due to bromine atoms.
  • The methylbenzyloxy analog may exhibit even higher logP due to the aromatic ether group.
  • Solubility : Hydrazide-containing analogs likely have moderate solubility in polar aprotic solvents (e.g., DMSO), whereas ethylidene-linked derivatives may display better lipid bilayer penetration.
Methodological Considerations for Comparison
  • Graph-Based Similarity Analysis : Advanced algorithms (e.g., graph isomorphism detection) highlight conserved motifs (indole-pyrazole core) while differentiating substituents .
  • Lumping Strategy : Grouping compounds with shared scaffolds (e.g., pyrazole-carbohydrazides) simplifies comparative studies of reactivity and bioactivity .

Biological Activity

N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H14BrN4O2
  • Molar Mass : 372.21 g/mol
  • CAS Number : 587842-72-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler hydrazine derivatives and brominated indole precursors. The process often includes cyclization steps that yield the pyrazole and indole moieties integral to its structure.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1 below summarizes the antimicrobial activity of related pyrazole derivatives:

CompoundMIC (μg/mL)Activity
7b0.22Highly Active
100.25Active
130.30Moderate Activity

These findings suggest that this compound may possess similar or enhanced antimicrobial properties due to its structural features.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Studies indicate that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown IC50 values less than 10 μM in various cancer cell lines .

The mechanisms through which this compound exerts its biological effects are still being elucidated but may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular proliferation.
  • Modulation of Signaling Pathways : The compound may interact with pathways such as MAPK or PI3K/Akt, leading to altered cell survival signals.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

  • A study demonstrated that a closely related compound significantly reduced tumor growth in xenograft models by inducing apoptosis .
  • Another investigation reported the inhibition of biofilm formation by Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves multi-step protocols, starting with condensation reactions between substituted indole and pyrazole precursors. For example, brominated intermediates are generated via halogenation of the indole core, followed by hydrazide coupling. Yield optimization (e.g., 86% in compound 24 vs. 22% in 26 ) requires adjusting reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading. Purification via flash chromatography and recrystallization in ethanol/water mixtures is critical for isolating high-purity (>95% HPLC) products .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to verify substituent positions (e.g., bromophenyl protons at δ 7.3–7.8 ppm; indole NH at δ 10–12 ppm) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity >95% .
  • X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol) and confirm stereochemistry, as demonstrated in related bromophenyl pyrazole derivatives .

Q. How does the bromine substitution influence reactivity and stability?

  • Methodological Answer : Bromine at the 5-position of the indole enhances electrophilic substitution resistance but may increase steric hindrance in coupling reactions. Comparative studies with chloro or fluoro analogs (e.g., compound 25 vs. 26 ) show bromine’s electron-withdrawing effects stabilize the hydrazide linkage against hydrolysis. Stability assays under acidic/alkaline conditions (pH 3–10) are recommended to assess degradation pathways.

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

  • Methodological Answer :

  • Substituent variation : Replace bromine with electron-donating (e.g., methoxy) or smaller halogens (Cl/F) to assess steric/electronic effects on target binding .
  • Core modification : Synthesize analogs with pyrazoline instead of pyrazole (e.g., compound 24 ) to evaluate conformational flexibility.
  • Bioactivity assays : Pair synthetic analogs with enzyme inhibition (e.g., kinase assays) or cell viability screens (IC50 determinations) to correlate structural changes with activity .

Q. What computational strategies predict binding modes and mechanism of action?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., indole-binding kinases). Validate with experimental IC50 data .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to study tautomer stability and charge distribution. HOMO-LUMO gaps (~4.5 eV in related compounds ) indicate redox activity relevant to biological systems.

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Meta-analysis : Compare data across analogs (e.g., bromophenyl vs. chlorophenyl derivatives ) to identify substituent-specific trends.
  • Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the hydrazide moiety for enhanced membrane permeability .
  • Co-crystallization : Screen with cyclodextrins or PEG-based excipients to improve aqueous solubility (tested in related pyrazole-carbohydrazides ).

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